
2-(Benzyloxy)-3-chloropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32702018 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes several functional groups that contribute to its versatility in different fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32702018 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. One common synthetic route involves the use of triazolo ring compounds, which are then converted into the desired product through a series of chemical reactions .
Industrial Production Methods: Industrial production of MFCD32702018 is carried out on a large scale using optimized processes to ensure cost-effectiveness and efficiency. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. The final product is often obtained in a crystalline form, which enhances its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32702018 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in its molecular structure, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32702018 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of MFCD32702018 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Mecanismo De Acción
The mechanism of action of MFCD32702018 involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
MFCD32702018 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds may share some functional groups or structural features, but MFCD32702018 stands out due to its stability, reactivity, and versatility in different applications. Some similar compounds include other triazolo ring compounds and their derivatives, which may have different reactivity and applications .
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
3-chloro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |
Clave InChI |
TZWQLQQNKFOXMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)
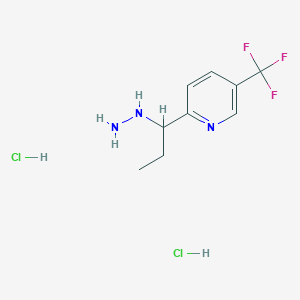
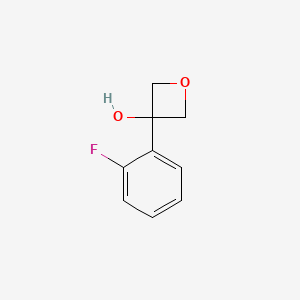
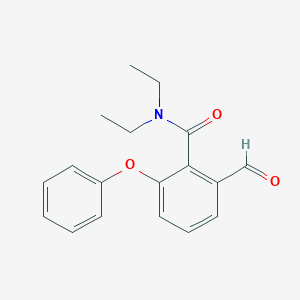
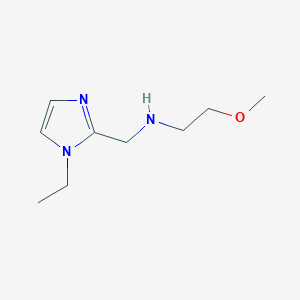
![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
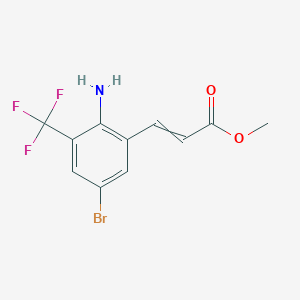
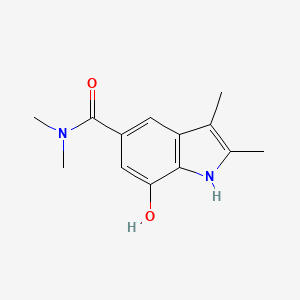
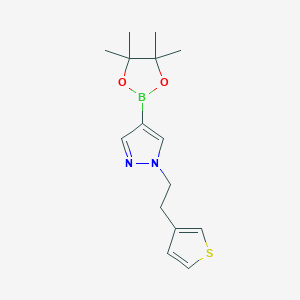
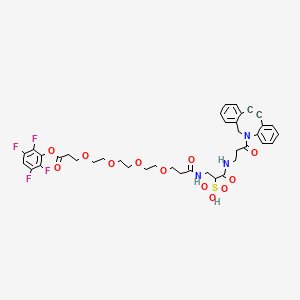
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)
